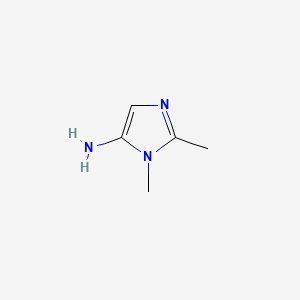

1,2-dimethyl-1H-Imidazol-5-amine

描述

Synthesis Analysis

The synthesis of imidazole derivatives, similar to 1,2-dimethyl-1H-Imidazol-5-amine, involves novel and efficient methodologies. For instance, the use of 2,6-dimethylpyridinium trinitromethanide as a novel nanostructured molten salt and green catalyst efficiently catalyzes the synthesis of tetrasubstituted imidazole derivatives through a one-pot, four-component condensation reaction under solvent-free conditions (Zolfigol et al., 2015). This method is highlighted for its effective catalysis, excellent cost-effectiveness, and reusability of the catalyst.

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 1,2-dimethyl-1H-Imidazol-5-amine, can be complex and varied. Studies utilizing techniques like X-ray diffraction analysis and NMR spectroscopy are essential for characterizing these structures. For example, the synthesis and characterization of imidazolidin-2-ones provided insights into the structural features of imidazole derivatives, confirming their molecular structure through X-ray diffraction analysis (Kravchenko et al., 2008).

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions, leading to a wide range of products with different properties. For instance, the synthesis of novel imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives through a multi-component one-pot synthesis under controlled microwave heating demonstrates the chemical versatility of imidazole compounds (Sadek et al., 2018).

Physical Properties Analysis

The physical properties of imidazole derivatives are influenced by their molecular structure. For example, studies on tetrazole derivatives related to imidazole compounds revealed their geometric features and the essential interaction of functional groups with the pi system of the core structure, affecting their physical properties (Lyakhov et al., 2008).

科学研究应用

-

Organic & Biomolecular Chemistry

- Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications .

- The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

- The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

-

Pharmaceuticals

- Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

-

Chemical Synthesis

-

Dyes for Solar Cells and Other Optical Applications

-

Functional Materials

-

Catalysis

-

Catalyst

-

Synthesis of Salts

-

Antibacterial, Anticancer, Antitubercular, Antifungal, Analgesic, and Anti-HIV Activities

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles, including 1,2-dimethyl-1H-imidazol-5-amine, is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, expedient methods for the synthesis of imidazoles are both highly topical and necessary .

属性

IUPAC Name |

2,3-dimethylimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-7-3-5(6)8(4)2/h3H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBBPEZNHKKEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001633 | |

| Record name | 1,2-Dimethyl-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-dimethyl-1H-Imidazol-5-amine | |

CAS RN |

80912-09-0 | |

| Record name | 5-Amino-1,2-dimethylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080912090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

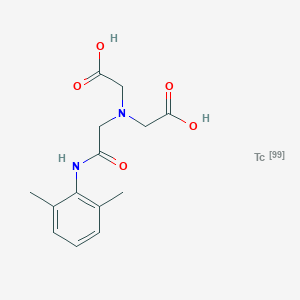

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[4-(Hydroxymethyl)-5-methyl-2,6-dioxohexahydropyrimidin-5-YL]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1204286.png)

![Methyl 2-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B1204296.png)

![(2S)-2-[(4-ethylbenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B1204299.png)

![2-(2-methylphenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B1204300.png)